Home > Products > Screening Compounds P89921 > N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide
N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide - 2034332-65-3

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

Catalog Number: EVT-2797322
CAS Number: 2034332-65-3
Molecular Formula: C17H15N7O3
Molecular Weight: 365.353
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-6-(1-(8-Fluoro-6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl)-3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one (AMG 337)

  • Compound Description: AMG 337 is a potent and selective inhibitor of the mesenchymal epithelial transition factor (MET) receptor tyrosine kinase. It has demonstrated nanomolar inhibition of MET kinase activity, desirable preclinical pharmacokinetics, significant inhibition of MET phosphorylation in mice, and robust tumor growth inhibition in a MET-dependent mouse efficacy model. []
  • Relevance: AMG 337 contains a 1-methyl-1H-pyrazol-4-yl moiety, which is also present in N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide. Both compounds also feature a nitrogen-containing heterocycle directly linked to the pyrazole ring. []

4‐[3‐cyano‐3‐(1‐methylcyclopropyl)‐2‐oxopyrrolidin‐1‐yl]‐N‐{[3‐fluoro‐5‐(1‐methyl‐1H‐pyrazol‐4‐yl)phenyl]methyl}‐6‐methylpyridine‐2‐carboxamide

  • Compound Description: This compound is a potent antimalarial agent that potentially inhibits prolyl-tRNA synthetase. It exists as two enantiomers, the S enantiomer exhibiting stronger antimalarial activity than the R enantiomer. []
  • Relevance: Similar to N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide, this compound contains a 1-methyl-1H-pyrazol-4-yl moiety. Both compounds also feature an amide linkage and a pyridine ring within their structures. []

1-Methyl-N-(propan-2-yl)-N-({2-[4-(trifluoromethoxy)phenyl]pyridin-4-yl}methyl)-1H-imidazole-4-carboxamide (7n)

  • Compound Description: Compound 7n is a potent and orally available glycine transporter 1 (GlyT1) inhibitor. It exhibits favorable pharmacokinetic properties and has been shown to increase cerebrospinal fluid glycine concentration in rats. []
  • Relevance: Compound 7n and N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide both possess a pyridine ring linked to an amide group. Both compounds also incorporate a five-membered nitrogen-containing heterocycle within their structures. []

3-bromo-N-(4-chloro-2-methyl-6-{3-[(methylsulphonyl)methyl]-1,2,4-oxadiazol-5-yl}phenyl)-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxamide

  • Compound Description: This compound is an anthranilic diamide derivative containing a 1,2,4-oxadiazole ring. It displayed 100% mortality against Plutella xylostella at 100 mg/L. []
  • Relevance: This compound and N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide share the presence of a 1,2,4-oxadiazole ring directly linked to a pyrazole moiety. Both compounds also feature a pyridine ring and an amide linkage. []

5-chloro-N-(1-((3-chloropyridin-2-yl)oxy)propan-2-yl)-6-(difluoromethyl)pyrimidin-4-amine (HNPC-A9229)

  • Compound Description: HNPC-A9229 is a novel pyridin-2-yloxy-based pyrimidin-4-amine fungicide with excellent fungicidal activity against Puccinia sorghi and Erysiphe graminis. It demonstrates superior fungicidal potency compared to several commercial fungicides and exhibits low toxicity to rats. []
  • Relevance: Similar to N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide, HNPC-A9229 contains a pyridine ring with a chloro substituent. Both compounds also belong to the broader class of nitrogen-containing heterocyclic compounds with potential biological activity. []

(R)-4-((R)-1-((6-(1-(tert-butyl)-1H-pyrazol-4-yl)-2-methyl-2H-pyrazolo[3,4-d]pyridin-4-yl)oxy)ethyl)pyrrolidin-2-one (BI 894416)

  • Compound Description: BI 894416 is a potent and selective spleen tyrosine kinase (SYK) inhibitor developed for treating severe asthma. []
  • Relevance: This compound and N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide both contain a pyrazole ring within their structures. Additionally, both compounds feature a six-membered nitrogen-containing heterocycle directly attached to the pyrazole. []

6-(1-(4-cyanophenyl)-1H-pyrazol-5-yl)-N-ethyl-5-methyl-3-oxo-4-(3-(trifluoromethyl)phenyl)-3,4-dihydropyrazine-2-carboxamide (AZD9819)

  • Compound Description: AZD9819 is a human neutrophil elastase inhibitor. []
  • Relevance: AZD9819 shares the presence of a pyrazole ring linked to a six-membered nitrogen-containing heterocycle with N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide. Both compounds also contain an amide group and an aromatic ring with a trifluoromethyl substituent. []
Overview

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is a complex organic compound that integrates multiple heterocyclic structures, including pyrazole, oxadiazole, isoxazole, and pyridine. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications and unique structural features.

Source

The compound is synthesized through various chemical routes that involve the combination of different heterocycles. It is studied for its biological activities and potential therapeutic uses in drug discovery.

Classification

This compound falls under the category of heterocyclic compounds, specifically classified as an oxadiazole derivative due to the presence of the oxadiazole ring. It also contains isoxazole and pyrazole moieties, which are known for their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide typically involves multi-step synthetic procedures that can include:

  1. Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving amidoximes and carboxylic acids or through 1,3-dipolar cycloaddition reactions with nitrile oxides.
  2. Synthesis of the Pyrazole Component: Pyrazoles can be synthesized via cyclocondensation reactions involving hydrazines and carbonyl compounds.
  3. Coupling Reactions: The final product is often obtained by coupling the synthesized components using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) in suitable solvents like dichloromethane.

Technical Details

The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity. Advanced techniques such as chromatography may be employed for purification.

Molecular Structure Analysis

Structure

The molecular structure of N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide can be represented by its IUPAC name and corresponding structural formula. The compound features a complex arrangement of rings that contribute to its chemical behavior.

Data

Key structural data include:

  • Molecular Formula: C₁₄H₁₅N₅O₃
  • Molecular Weight: Approx. 299.31 g/mol
  • InChI Key: A unique identifier that provides information about the compound's structure.
Chemical Reactions Analysis

Reactions

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide can participate in various chemical reactions:

  1. Oxidation: Can be oxidized using agents like potassium permanganate or hydrogen peroxide.
  2. Reduction: Reduction can be performed using lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: The compound may undergo nucleophilic substitution reactions involving amines or thiols.

Technical Details

These reactions require specific conditions such as solvent choice, temperature control, and the presence of catalysts or bases to facilitate the desired transformations.

Mechanism of Action

The mechanism of action for N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors within cells. The presence of multiple heterocycles suggests potential binding affinities that could lead to therapeutic effects.

Physical and Chemical Properties Analysis

Physical Properties

The compound's physical properties include:

  • Appearance: Typically presented as a crystalline solid.

Chemical Properties

Key chemical properties include:

  • Solubility: Solubility in organic solvents such as dimethyl sulfoxide and dichloromethane.

Relevant Data or Analyses

Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often used to confirm the structure and purity of the compound.

Applications

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(pyridin-3-y)isoxazole -3-carboxamide has potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Its unique structure may confer various biological activities, making it a candidate for further investigation in drug development aimed at treating various diseases.

Properties

CAS Number

2034332-65-3

Product Name

N-((3-(1-ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-5-(pyridin-3-yl)isoxazole-3-carboxamide

IUPAC Name

N-[[3-(1-ethylpyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-pyridin-3-yl-1,2-oxazole-3-carboxamide

Molecular Formula

C17H15N7O3

Molecular Weight

365.353

InChI

InChI=1S/C17H15N7O3/c1-2-24-10-12(8-20-24)16-21-15(27-23-16)9-19-17(25)13-6-14(26-22-13)11-4-3-5-18-7-11/h3-8,10H,2,9H2,1H3,(H,19,25)

InChI Key

AAIBPVLXPLMJQK-UHFFFAOYSA-N

SMILES

CCN1C=C(C=N1)C2=NOC(=N2)CNC(=O)C3=NOC(=C3)C4=CN=CC=C4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.